Lower First Ionization Energy Compared to Other Metallocenes Dictates Reducing Power
Chromocene exhibits a lower first ionization energy than both ferrocene and cobaltocene, confirming its superior potency as a reducing agent. Gas-phase photoelectron spectroscopy (PES) reveals a vertical ionization energy (IE) of 4.93 eV for Cp₂Cr [1]. In contrast, the first IE for ferrocene (Cp₂Fe) is 6.88 eV, and for cobaltocene (Cp₂Co) it is 5.55 eV [2][3]. This represents an energy difference of 1.95 eV lower than ferrocene and 0.62 eV lower than cobaltocene, explaining its ability to participate in electron-transfer reactions where other metallocenes are inert [4].
| Evidence Dimension | First Vertical Ionization Energy |
|---|---|
| Target Compound Data | 4.93 eV |
| Comparator Or Baseline | Ferrocene (Cp₂Fe): 6.88 eV; Cobaltocene (Cp₂Co): 5.55 eV |
| Quantified Difference | 1.95 eV lower than ferrocene; 0.62 eV lower than cobaltocene |
| Conditions | Gas-phase photoelectron spectroscopy (PES) |
Why This Matters
This ionization energy difference is a quantitative predictor of chromocene's greater reactivity and stronger reducing capability, which is essential for selecting the correct metallocene for electron-transfer catalysis or redox flow battery applications.
- [1] Cauletti, C., et al. Photoelectron spectra of metallocenes. J. Electron Spectrosc. Relat. Phenom., 1980, 19, 327. View Source
- [2] NIST Chemistry WebBook. Ferrocene. Gas Phase Ion Energetics Data. View Source
- [3] NIST Chemistry WebBook. Cobaltocene. Gas Phase Ion Energetics Data. View Source
- [4] Ryan, M. F., et al. Gas-Phase Ionization Energetics, Electron-Transfer Kinetics, and Ion Solvation Thermochemistry of Decamethylmetallocenes, Chromocene, and Cobaltocene. Organometallics, 1994, 13(4). View Source
